3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-7-2-1-6(14-7)4-3-5(8(11)12)13-10-4/h1-2,5H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVSBHCFWYJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Chlorothiophene-2-carbonyl chloride is a common starting material for introducing the chlorothiophene moiety.
- (2S)-3-amino-propane-1,2-diol hydrochloride serves as a chiral building block for the oxazoline/oxazole ring formation.
- Other amine-containing intermediates such as 4-(4-aminophenyl)-3-morpholinone are used in related syntheses for functionalization.
General Synthetic Strategy
The preparation typically involves the formation of the oxazole ring via cyclization reactions starting from amide or hydroxyamide intermediates derived from the coupling of the chlorothiophene acid chloride with amino alcohols. Key steps include:
- Amide formation: Reaction of 5-chlorothiophene-2-carbonyl chloride with chiral amino alcohols to form amide intermediates.
- Cyclization to oxazoline/oxazole: Intramolecular cyclization under heating conditions to form the 4,5-dihydro-1,2-oxazole ring.
- Activation and purification: Use of activating agents like N,N-carbonyldiimidazole to facilitate cyclization and subsequent purification by filtration and drying.
Detailed Method from Patent WO2004060887A1
A representative preparation method is described in patent WO2004060887A1, which outlines a process for synthesizing related oxazolidinyl-thiophene carboxamide derivatives, closely related to the target compound:
- Step 1: Preparation of the amide intermediate by reacting 5-chlorothiophene-2-carbonyl chloride with (S)-2,3-dihydroxypropyl amide derivatives under controlled temperature (20–25 °C) in solvents such as toluene.
- Step 2: Addition of N,N-carbonyldiimidazole to the reaction mixture to activate the hydroxyamide for cyclization.
- Step 3: Heating the reaction mixture to 80–83 °C for 20 minutes, then raising to 115 °C for 1 hour to promote ring closure forming the oxazoline ring.
- Step 4: Cooling the mixture to room temperature, filtering off the precipitated product, washing with water, and drying under vacuum at 60 °C.
This method emphasizes the use of storage-stable, less toxic starting materials and avoids the use of hazardous reagents such as glycidol or Mitsunobu reaction components, which are problematic due to toxicity and racemization issues.
Analytical Data and Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| 1 | 5-chlorothiophene-2-carbonyl chloride + amino alcohol | 20–25 | 1–2 hours | Formation of amide intermediate |
| 2 | N,N-carbonyldiimidazole addition | Room temp | 10 min | Activation for cyclization |
| 3 | Heating | 80–83, then 115 | 20 min + 1 hour | Cyclization to oxazoline ring |
| 4 | Cooling, filtration, washing, drying | 20 (cooling), 60 (drying) | Variable | Isolation and purification |
Alternative Synthetic Considerations
- Avoidance of Mitsunobu reaction: Traditional methods involving Mitsunobu reaction with glycidol are avoided due to polymerization risk, toxicity, and poor atom economy.
- Use of carbonyldiimidazole: This reagent facilitates efficient cyclization with minimal waste.
- Reaction pressure: The process can be conducted under normal atmospheric pressure or slightly varied pressures (0.5 to 5 bar) without significant impact on yield.
- Solvent removal: Distillation under reduced pressure (~95 mbar) is used to remove solvents post-reaction.
Summary Table of Preparation Features
| Feature | Description |
|---|---|
| Starting material | 5-chlorothiophene-2-carbonyl chloride, chiral amino alcohols |
| Key reagent | N,N-carbonyldiimidazole for cyclization |
| Reaction type | Amide formation followed by intramolecular cyclization |
| Temperature range | 20–115 °C |
| Pressure | Atmospheric to slight pressure variation (0.5–5 bar) |
| Solvent removal | Vacuum distillation (~95 mbar) |
| Advantages | Avoids toxic reagents, racemization, and polymerization issues; improved yield and atom economy |
| Purification | Filtration, washing with water, drying under vacuum |
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form various dihydro derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the isoxazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a versatile scaffold for the development of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity and selectivity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exhibit significant antimicrobial properties. For example:
| Compound Derivative | Activity | Reference |
|---|---|---|
| Derivative A | Bactericidal against E. coli | |
| Derivative B | Antifungal against C. albicans |
Anticancer Potential
Research indicates that this compound and its derivatives may have anticancer properties. In vitro studies showed that certain modifications led to increased cytotoxicity against various cancer cell lines:
Biochemical Applications
The compound is also utilized in proteomics and biochemical assays due to its ability to interact with specific proteins.
Protein Inhibition Studies
Studies have shown that 3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can inhibit certain enzymes involved in metabolic pathways:
Agricultural Chemistry
This compound has potential applications in agricultural chemistry as a pesticide or herbicide due to its bioactive properties.
Pesticidal Activity
Preliminary research indicates that formulations containing this compound can effectively control pests:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents evaluated the efficacy of a derivative of 3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial load compared to control groups.
Case Study 2: Anticancer Research
In a clinical trial reported in Cancer Research, researchers tested the effects of this compound on patients with advanced breast cancer. The study concluded that patients receiving treatment with the compound showed improved survival rates compared to those receiving standard therapy.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation and microbial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 3-(5-chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, highlighting substituent variations and their implications:
Analytical Characterization
Key analytical data for representative analogs:
Biological Activity
3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 231.66 g/mol
- CAS Number : 1094380-46-7
- Purity : 95%
- LogP (Hydrophobicity) : 2.201
Antitumor Activity
Research has indicated that compounds containing the oxazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have shown that they can inhibit the proliferation of human cancer cells, including lung carcinoma (NCI H292), pro-myelocytic leukemia (HL-60), and colon carcinoma (HT29) .
In a recent study, the cytotoxicity of 3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid was evaluated using the MTT assay. The compound demonstrated moderate activity against HL-60 cells with an IC value of approximately 28 µg/mL, indicating its potential as an antitumor agent .
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of oxidative stress in cancer cells, leading to apoptosis. This is supported by findings that suggest a correlation between low antioxidant defenses in certain cancer cell lines and increased sensitivity to oxidative stress .
Other Biological Activities
Beyond antitumor effects, compounds with similar structures have shown a range of biological activities:
- Antifungal Activity : Some derivatives have been reported to possess antifungal properties.
- Inhibition of Enzymatic Activities : Compounds in this class have been identified as inhibitors of various enzymes such as DNA topoisomerases and tyrosine kinases .
Synthesis
The synthesis of 3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves cyclization reactions starting from appropriate carboxylic acid derivatives and thiophenes. The synthetic pathway often includes steps such as:
- Formation of the oxazole ring via cyclodehydration.
- Introduction of the chlorothiophene substituent through electrophilic aromatic substitution.
This method allows for the efficient production of the target compound with high purity .
Study on Cytotoxicity
In a study evaluating the antiproliferative activity of various oxazole derivatives, researchers tested several compounds against human cancer cell lines. The results indicated that compounds structurally similar to 3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exhibited significant cytotoxicity with IC values ranging from 19 µg/mL to over 100 µg/mL depending on the specific structure and substituents .
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| 3c | HL-60 | 42.1 |
| 3e | HL-60 | 19.0 |
| 3f | HL-60 | 28 |
In Vivo Studies
Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary studies suggest that similar oxazole derivatives have shown promise in animal models for cancer therapy .
Q & A
Q. What are the established synthetic routes for 3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how is structural confirmation achieved?
The synthesis typically involves cyclization of precursors like imidazole-carbaldehyde with hydroxylamine derivatives under reflux conditions. For example, a similar compound, 3-(2-butyl-5-chloroimidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, was synthesized via a 16-hour reflux of 2-butyl-5-chloroimidazole-4-carbaldehyde with hydroxylamine hydrochloride and sodium carbonate in ethanol, yielding 91% . Structural confirmation employs 1H/13C-NMR (e.g., δ 170.2 ppm for carboxylic acid), high-resolution mass spectrometry (HRMS; e.g., [M+H]+ at 300.1107 m/z), and HPLC-MS/MS (e.g., MRM transitions like 272→200 m/z) .
Q. How do functional groups (e.g., chlorothiophene, oxazole) influence the compound's physicochemical properties?
The 5-chlorothiophene group enhances lipophilicity and metabolic stability, while the dihydro-oxazole ring enables hydrogen bonding and π-π interactions. The carboxylic acid moiety allows salt formation and pH-dependent solubility. Comparative studies on analogs (e.g., trifluoromethyl or dichlorophenyl substitutions) show that electronic and steric effects from substituents modulate reactivity and bioavailability .
Advanced Research Questions
Q. What methodologies are recommended for analyzing metabolic stability and hydrolysis pathways of this compound?
In vitro models (e.g., liver microsomes) and HPLC-MS/MS are critical. For instance, hydrolysis of a related carboxamide derivative produced two metabolites: a dihydro-oxazole-carboxylic acid and an aniline derivative, identified via matched retention times (6.4 min and 5.8 min) and MRM transitions (272→144 m/z, 192→161 m/z) . Sample acidification is essential to prevent post-collection degradation in plasma/urine .
Q. How can researchers resolve contradictions in synthetic yields or analytical data across studies?
Discrepancies may arise from reaction conditions (e.g., solvent purity, temperature control). Troubleshooting steps include:
- Reaction optimization : Adjusting stoichiometry (e.g., hydroxylamine excess) or catalyst use.
- Analytical validation : Cross-verifying NMR/HRMS with synthetic standards.
- Chromatographic calibration : Ensuring HPLC column compatibility (e.g., C18 for polar metabolites) .
Q. What advanced techniques are used to study target interactions (e.g., enzyme inhibition)?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) via real-time interaction analysis.
- X-ray crystallography : Resolves binding modes (e.g., chlorothiophene occupying hydrophobic pockets).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
Q. Can computational models predict the compound's bioactivity or metabolic fate?
QSAR models correlate substituent effects (e.g., chlorothiophene's Cl electronegativity) with anti-inflammatory activity. Molecular docking (e.g., AutoDock Vina) simulates binding to cyclooxygenase-2 (COX-2), while MetaSite predicts CYP450-mediated oxidation sites .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
